

Introduction: A Versatile Heterobifunctional Building Block

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Compound of Interest

Compound Name: 3'-Bromo-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B1270050

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3'-Bromo-[1,1'-biphenyl]-4-carbaldehyde is a synthetic intermediate of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure is characterized by a biphenyl core, a versatile scaffold found in numerous pharmaceuticals and advanced materials. [1] The molecule is strategically functionalized with two distinct reactive groups: an aldehyde on one phenyl ring and a bromine atom on the other. This heterobifunctional nature allows for sequential, regioselective modifications, making it an invaluable building block for constructing complex molecular architectures.

The aldehyde group serves as a handle for a wide range of transformations, including reductive aminations, Wittig reactions, and oxidations to the corresponding carboxylic acid. Simultaneously, the bromo-substituent is a prime site for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[2][3] This orthogonal reactivity is the cornerstone of its utility, enabling chemists to systematically build and diversify molecular libraries, a critical process in modern drug discovery.[4]

Physicochemical & Structural Properties

A precise understanding of a compound's properties is fundamental to its effective application in research. The key identifiers and physicochemical data for **3'-Bromo-[1,1'-biphenyl]-4-carbaldehyde** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₉ BrO	[5][6]
Molecular Weight	261.11 g/mol	[5][6]
Monoisotopic Mass	259.98367 Da	[7]
CAS Number	400749-87-3	[5][6][8]
IUPAC Name	4-(3-bromophenyl)benzaldehyde	[7]
Synonyms	3'-bromo-biphenyl-4-carbaldehyde	[5][6]
Appearance	White to pale yellow crystalline solid	[2]
Purity	Typically ≥97%	[6][8]
Melting Point	55 - 58 °C	
Topological Polar Surface Area	17.1 Å ²	[2]

Synthesis via Suzuki-Miyaura Cross-Coupling

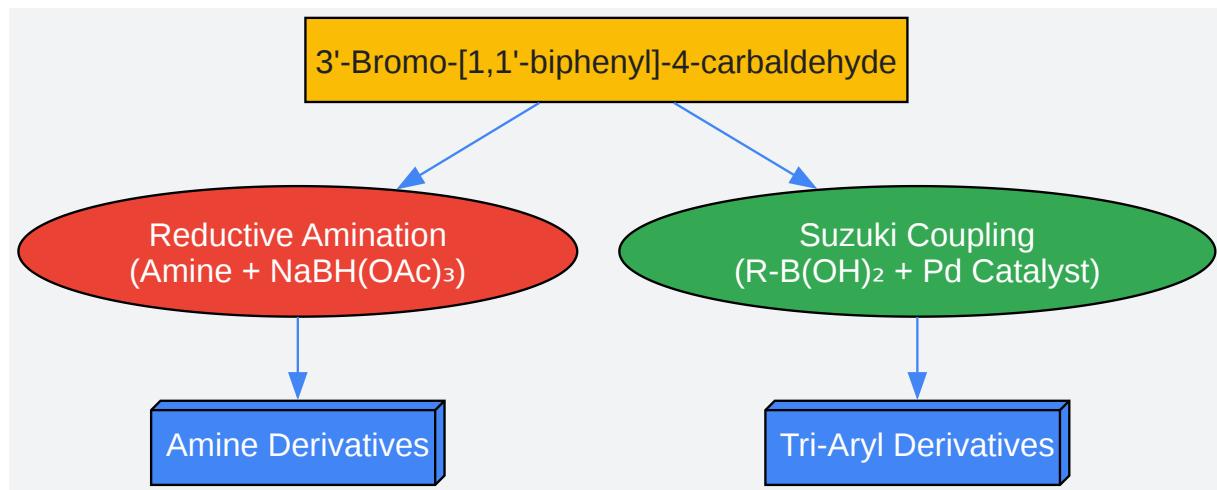
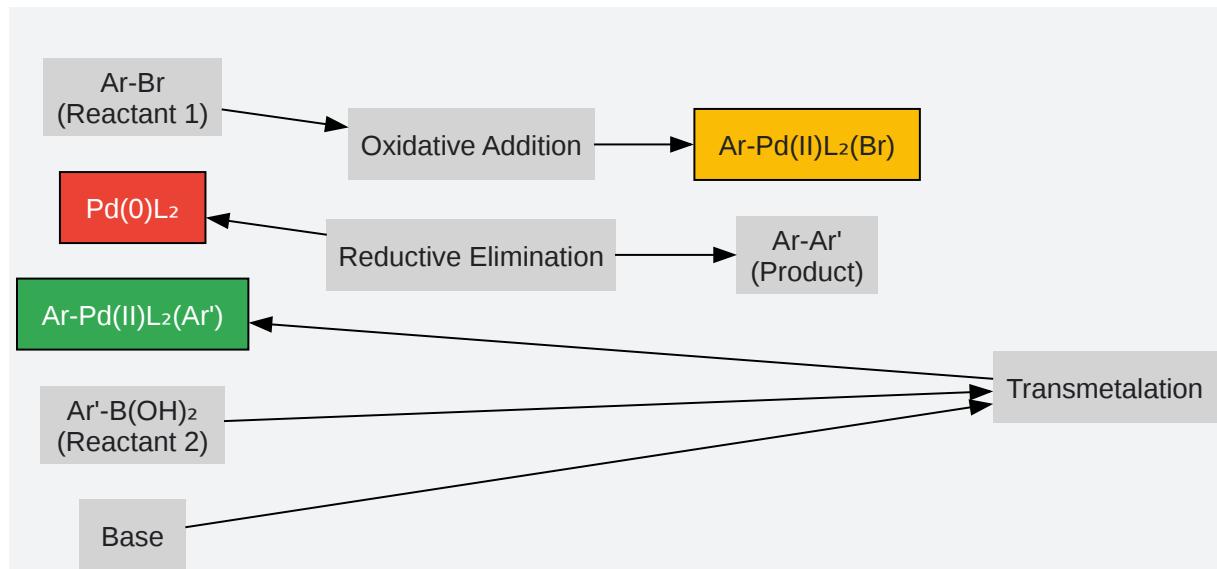
The most prevalent and efficient method for constructing the biphenyl scaffold of this molecule is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][9] This Nobel Prize-winning methodology provides a robust and high-yielding pathway for the formation of C-C bonds between aryl halides and arylboronic acids.

Mechanistic Rationale

The choice of Suzuki coupling is deliberate. It is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups (including the sensitive aldehyde moiety), and the commercial availability of diverse boronic acid and aryl halide starting materials. The catalytic cycle, illustrated below, involves three key steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide.

- Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
- Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the desired biphenyl product and regenerating the Pd(0) catalyst.



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